molecular formula C13H17N3O3 B1436346 1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid CAS No. 1773871-85-4

1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid

Cat. No.: B1436346
CAS No.: 1773871-85-4
M. Wt: 263.29 g/mol
InChI Key: NPNXGLHTMSDKNU-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a piperidine ring substituted with a cyclopropyl group, a pyrazole moiety, and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions and biological interactions.

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as cyclopropylamine, 1-methyl-1H-pyrazole, and piperidine derivatives.

    Stepwise Synthesis:

Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and piperidine moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation Products: Carboxylic acids, ketones, or aldehydes.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted pyrazole derivatives.

Chemistry:

    Catalysis: The compound can serve as a ligand in catalytic reactions, facilitating various organic transformations.

    Material Science: Potential use in the synthesis of novel materials with unique properties.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents targeting specific enzymes or receptors.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

Industry:

    Polymer Science: Used in the synthesis of polymers with specific functional groups.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

    1-Cyclopropyl-2-(1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid: Lacks the methyl group on the pyrazole ring.

    2-(1-Methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid: Lacks the cyclopropyl group.

Uniqueness:

  • The presence of both the cyclop

Properties

IUPAC Name

1-cyclopropyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-15-10(6-7-14-15)12-9(13(18)19)4-5-11(17)16(12)8-2-3-8/h6-9,12H,2-5H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNXGLHTMSDKNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2C(CCC(=O)N2C3CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid
Reactant of Route 2
1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid
Reactant of Route 3
1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid
Reactant of Route 4
1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid
Reactant of Route 5
1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid
Reactant of Route 6
1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid

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